molecular formula C21H20FN3O3 B5179251 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone

4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone

Cat. No.: B5179251
M. Wt: 381.4 g/mol
InChI Key: KESDQBVBPCCISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as FBDP, has been extensively studied for its unique properties and mechanisms of action.

Scientific Research Applications

4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potent anti-inflammatory, antitumor, and neuroprotective effects. This compound has also been used as a fluorescent probe for imaging and detection of biomolecules in biological systems.

Mechanism of Action

The mechanism of action of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury. It also exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone has several advantages for lab experiments, including its high purity and stability, as well as its fluorescent properties. However, it also has some limitations, including its relatively high cost and limited availability.

Future Directions

For the research and development of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone include the development of this compound-based fluorescent probes, optimization of this compound synthesis, and further studies to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 2-hydroxybenzaldehyde to form 2-(2-fluorobenzyl)-1,3-benzoxazole. The intermediate is then reacted with chloroformate to obtain the final product, this compound. This synthesis method has been optimized to obtain high yields and purity of the product.

Properties

IUPAC Name

4-[2-[(2-fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-21(2)20(27)23-9-10-25(21)19(26)14-7-8-16-17(11-14)28-18(24-16)12-13-5-3-4-6-15(13)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESDQBVBPCCISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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